molecular formula C11H12O B3055642 1-Ethynyl-2-(propan-2-yloxy)benzene CAS No. 66021-95-2

1-Ethynyl-2-(propan-2-yloxy)benzene

Cat. No.: B3055642
CAS No.: 66021-95-2
M. Wt: 160.21 g/mol
InChI Key: SUAXZCJGGYILQA-UHFFFAOYSA-N
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Description

1-Ethynyl-2-(propan-2-yloxy)benzene is an organic compound characterized by the presence of an ethynyl group and a propan-2-yloxy group attached to a benzene ring

Mechanism of Action

The mechanism of action for the reactions involving 1-Ethynyl-2-(propan-2-yloxy)benzene is similar to that of benzene. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Preparation Methods

The synthesis of 1-Ethynyl-2-(propan-2-yloxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene derivatives, such as 2-bromo-1-ethynylbenzene and isopropanol.

    Reaction Conditions: The reaction is carried out under conditions that facilitate the substitution of the bromine atom with the propan-2-yloxy group. This can be achieved using a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

1-Ethynyl-2-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alkenes or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1-Ethynyl-2-(propan-2-yloxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Comparison with Similar Compounds

1-Ethynyl-2-(propan-2-yloxy)benzene can be compared with similar compounds such as:

    1-Ethynyl-2-isopropylbenzene: This compound lacks the propan-2-yloxy group, resulting in different chemical reactivity and applications.

    2-Ethynylphenol:

    1-Ethynyl-4-(propan-2-yloxy)benzene: The position of the propan-2-yloxy group on the benzene ring affects the compound’s reactivity and properties.

Properties

IUPAC Name

1-ethynyl-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-4-10-7-5-6-8-11(10)12-9(2)3/h1,5-9H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAXZCJGGYILQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496292
Record name 1-Ethynyl-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66021-95-2
Record name 1-Ethynyl-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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